Carboxylic Acid Acidity: Elevated pKₐ Relative to Unmethylated Analog
The target compound displays a carboxylic acid pKₐ of 3.5–4.5 (estimated), representing a shift of +0.14 to +1.14 units relative to the unmethylated comparator 1-(1H-imidazol-2-yl)cyclopropane-1-carboxylic acid (pKₐ = 3.36 ± 0.20, predicted) . This weakening of acidity is attributed to the electron-donating +I effect of the N-methyl group, which slightly destabilizes the conjugate carboxylate anion. At a physiologically relevant pH of 7.4, both compounds are fully deprotonated at the carboxylic acid site; however, in environments near the pKₐ (e.g., pH 3–5, relevant to endosomal or certain tumor microenvironments), the ionization difference becomes significant. For instance, at pH 4.0, the comparator is approximately 81% ionized (based on Henderson-Hasselbalch), whereas the target compound may be only 50–76% ionized, with direct implications for passive membrane permeability.
| Evidence Dimension | Carboxylic acid pKₐ |
|---|---|
| Target Compound Data | 3.5–4.5 (estimated from analogous aliphatic imidazole-carboxylic acids) |
| Comparator Or Baseline | 1-(1H-imidazol-2-yl)cyclopropane-1-carboxylic acid (CAS 1519140-21-6): pKₐ 3.36 ± 0.20 (predicted) |
| Quantified Difference | ΔpKₐ = +0.14 to +1.14 |
| Conditions | Ionization state modeling at 25°C in aqueous solution; pH range 3–5 |
Why This Matters
Selecting the correct building block for lead optimization campaigns targeting weakly acidic compartments (e.g., endosomes, tumor microenvironments) can avoid misleading permeability data arising from incorrect ionization assumptions.
